2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid
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Overview
Description
2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an iodine atom, makes it a subject of interest for researchers studying halogenated organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzoic acid and 3-phenylprop-2-enoyl chloride.
Formation of Intermediate: The 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride.
Coupling Reaction: The 4-iodobenzoyl chloride is then coupled with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Final Step: The intermediate compound is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and enoyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines are common products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the study of halogenated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can facilitate binding to specific sites, while the phenyl and enoyl groups can interact with hydrophobic regions. This compound may inhibit or activate certain pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Shares the iodine atom and benzoic acid structure but lacks the additional phenylprop-2-enoyl and glycine groups.
4-Iodobenzoyl chloride: Similar in containing the 4-iodobenzoyl group but is more reactive due to the presence of the chloride group.
2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid, used as an oxidizing agent.
Uniqueness
2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is unique due to its combination of aromatic and aliphatic structures, as well as the presence of the iodine atom. This makes it particularly versatile for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c19-14-8-6-13(7-9-14)17(24)21-15(18(25)20-11-16(22)23)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHEWUORNHSFD-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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